1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]
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Overview
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] is an organic compound with a complex structure It consists of a butane backbone with two benzene rings attached via oxygen atoms and bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] typically involves the reaction of 1,4-dibromobutane with 2-hydroxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Scientific Research Applications
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in synthesis and material science .
Comparison with Similar Compounds
1,4-Dibromobutane: A simpler compound with two bromine atoms attached to a butane backbone.
2-Hydroxybenzyl Bromide: A compound with a hydroxyl group and a bromomethyl group attached to a benzene ring.
1,1’-[Ethane-1,2-diylbis(oxy)]bis[2-(bromomethyl)benzene]: A similar compound with an ethane backbone instead of butane.
Uniqueness: 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene] is unique due to its specific structure, which provides distinct reactivity and potential for diverse applications. The presence of both bromomethyl and oxy groups attached to a butane backbone allows for versatile chemical modifications and functionalizations .
Properties
CAS No. |
112666-86-1 |
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Molecular Formula |
C18H20Br2O2 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[4-[2-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-7-1-3-9-17(15)21-11-5-6-12-22-18-10-4-2-8-16(18)14-20/h1-4,7-10H,5-6,11-14H2 |
InChI Key |
XSMRNKJYFIOVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OCCCCOC2=CC=CC=C2CBr |
Origin of Product |
United States |
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